molecular formula C7H6ClF2N B2472862 2-Chloro-3-(difluoromethyl)aniline CAS No. 1261499-71-1

2-Chloro-3-(difluoromethyl)aniline

Cat. No. B2472862
CAS RN: 1261499-71-1
M. Wt: 177.58
InChI Key: JSAZZDKKLYHTRZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)aniline is a chemical compound with the molecular formula C7H6ClF2N . It has a molecular weight of 177.58 .


Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of research in recent years . Difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have been developed . These processes have benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a difluoromethyl group, and an amine group .

Scientific Research Applications

Vibrational Analysis and Molecular Studies

2-Chloro-3-(difluoromethyl)aniline and its derivatives are extensively studied for their vibrational characteristics using Fourier Transform-Infrared and Fourier Transform-Raman techniques. Research highlights how the substituents and their positions significantly influence the vibrational spectra of these molecules. Advanced computational methods like density functional theory (DFT) help in understanding the molecular structure, energy distribution, and potential applications in nonlinear optical (NLO) materials due to their electron-donating and withdrawing effects. This extensive vibrational analysis aids in exploring the molecular orbital calculations, chemical reactivity, and thermodynamic parameters of these compounds, making them potentially useful in various fields, including materials science (Revathi et al., 2017) (Karthick et al., 2013).

Synthetic Applications in Agriculture and Pharmaceuticals

3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, a derivative of 2-Chloro-4-aminophenol, is synthesized for its applications in developing novel pesticides like bistrifluron. The synthesis process highlights its high yield, environmental friendliness, and the potential for industrial production, suggesting its significant role in the agricultural sector. Similarly, its derivatives are instrumental in synthesizing various pharmaceutical and agricultural agents, indicating its versatile applications in these industries (Wen Zi-qiang, 2007) (Liu An-chan, 2015).

Future Directions

The future directions for research on 2-Chloro-3-(difluoromethyl)aniline and similar compounds could involve further development of difluoromethylation processes . These processes could streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

properties

IUPAC Name

2-chloro-3-(difluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAZZDKKLYHTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-chloro-1-(difluoromethyl)-3-nitrobenzene (0.43 mmol) and SnCl2 dihydrate (0.86 mmol) in 1 mL EtOH was heated to 110° C. for 6 min in a closed vial. At RT, the mixture was diluted with water, basified with 1M NaOH solution to pH 13-14 and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo to give the desired product as brown oil;
Quantity
0.43 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
0.86 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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